

# Application Notes and Protocols for Remibrutinib in In Vivo Immunology Research

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For Researchers, Scientists, and Drug Development Professionals

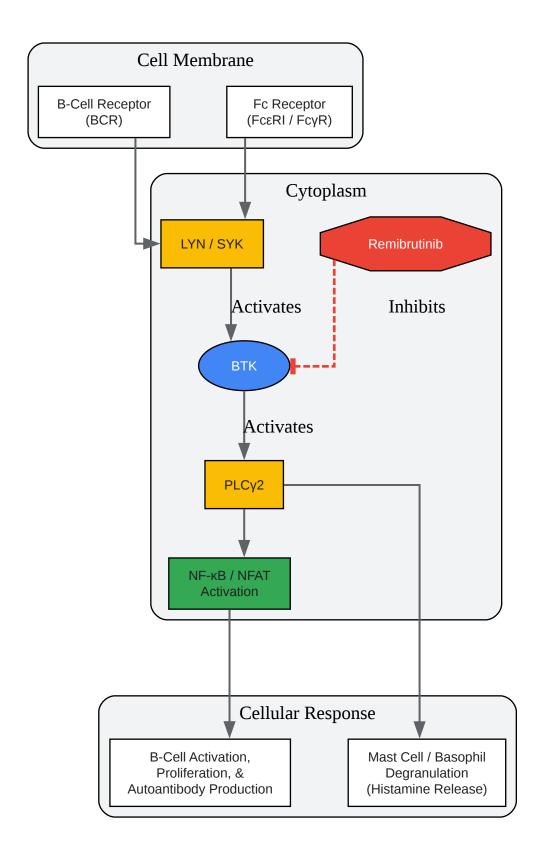
## Introduction

Remibrutinib (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase expressed in various immune cells, including B cells, mast cells, basophils, and macrophages. [3][4] It serves as a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[1][4] Aberrant activation of BTK is implicated in numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[5] Remibrutinib's high selectivity and covalent mechanism of action offer a powerful tool for investigating the role of BTK in preclinical in vivo models of immunological diseases.[2][4] These notes provide detailed applications and protocols for utilizing remibrutinib in relevant animal models.

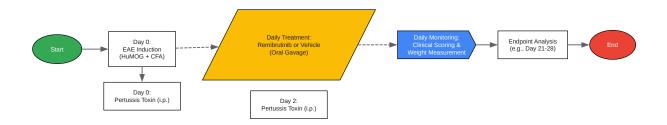
## **Mechanism of Action**

Remibrutinib works by irreversibly binding to the active site of BTK, thereby preventing its activation and downstream signaling.[5][6] In mast cells and basophils, BTK is essential for signaling through the high-affinity IgE receptor (FceRI).[3][7] Inhibition of BTK by remibrutinib blocks the signaling cascade that leads to degranulation and the release of histamine and other pro-inflammatory mediators.[3][6][8] In B cells, BTK is a vital component of the BCR signaling pathway, which is crucial for B-cell survival, proliferation, and differentiation.[5] By disrupting this pathway, remibrutinib can suppress pathogenic B-cell activity and autoantibody production, which are central to many autoimmune diseases.[1][5]









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